3-Chloro-5-(chloromethyl)-2-isopropoxypyridine
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Overview
Description
3-Chloro-5-(chloromethyl)-2-isopropoxypyridine is a chemical compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(chloromethyl)-2-isopropoxypyridine typically involves the chlorination of 2-isopropoxypyridine. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process may also involve the use of solvents like dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(chloromethyl)-2-isopropoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of 3-chloro-5-(methyl)-2-isopropoxypyridine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include 3-azido-5-(chloromethyl)-2-isopropoxypyridine and 3-thiocyanato-5-(chloromethyl)-2-isopropoxypyridine.
Oxidation Reactions: The major product is this compound N-oxide.
Reduction Reactions: The major product is 3-chloro-5-(methyl)-2-isopropoxypyridine.
Scientific Research Applications
3-Chloro-5-(chloromethyl)-2-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(chloromethyl)-2-isopropoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methyl-2-isopropoxypyridine
- 3-Chloro-5-(bromomethyl)-2-isopropoxypyridine
- 3-Chloro-5-(hydroxymethyl)-2-isopropoxypyridine
Comparison
3-Chloro-5-(chloromethyl)-2-isopropoxypyridine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity. Compared to 3-Chloro-5-methyl-2-isopropoxypyridine, the chloromethyl group in this compound provides additional sites for chemical modification, making it more versatile in synthetic applications. The presence of the isopropoxy group also enhances its lipophilicity, potentially improving its ability to interact with biological membranes.
Properties
IUPAC Name |
3-chloro-5-(chloromethyl)-2-propan-2-yloxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c1-6(2)13-9-8(11)3-7(4-10)5-12-9/h3,5-6H,4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKYXWPMXKXEJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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